![molecular formula C11H23N3O B3230577 (S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one CAS No. 1307585-40-5](/img/structure/B3230577.png)
(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one
Overview
Description
“(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one” is a compound that belongs to the class of 1,4-diazepanes . 1,4-Diazepanes are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of chiral 1,4-diazepanes can be achieved through an enzymatic intramolecular asymmetric reductive amination . This process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .Molecular Structure Analysis
The molecular structure of 1,4-diazepanes, including “(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one”, is characterized by a seven-membered ring containing two nitrogen atoms . The substitutions at different positions of the molecule can have significant effects on its activity .Chemical Reactions Analysis
1,4-Diazepanes are involved in various chemical reactions due to their unique structure . Scientists are actively involved in studying the synthetic schemes and reactivity of 1,4-diazepanes .Mechanism of Action
Future Directions
The future research directions for “(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one” and related compounds could include developing more efficient and cost-effective synthesis routes, investigating potential applications in various fields of research and industry, and exploring their potential use in the pharmaceutical industries due to their significant biological activities .
properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)10(12)11(15)14-6-4-5-13(3)7-8-14/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZIIXNYJNOTA-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCN(CC1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCN(CC1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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